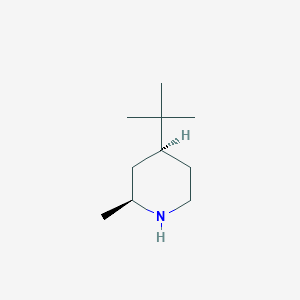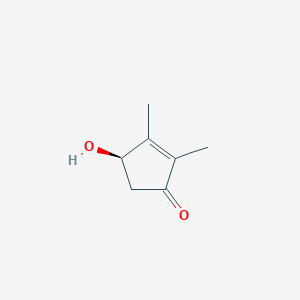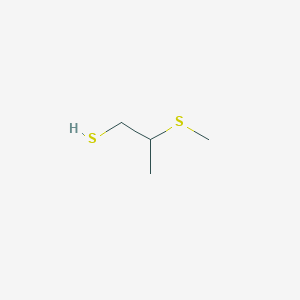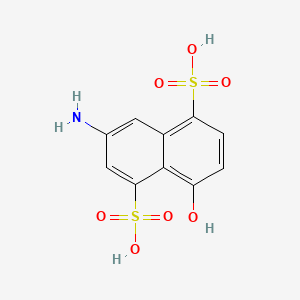
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: is an organic compound that belongs to the class of naphthalenesulfonic acids. It is known for its fluorescent properties and is commonly used as a fluorescent probe in various analytical applications. The compound typically appears as an orange-yellow to orange-red crystalline solid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid involves multiple steps, starting from naphthalene. The process generally includes sulfonation, nitration, and reduction reactions. Here is a simplified synthetic route:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions, forming naphthalene-1,5-disulfonic acid.
Nitration: The disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3 position, resulting in 3-nitro-8-hydroxynaphthalene-1,5-disulfonic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino or hydroxyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or iron and hydrochloric acid are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Modified amino or hydroxyl derivatives.
Substitution: Substituted naphthalenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other fluorescent materials.
Wirkmechanismus
The mechanism of action of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid primarily involves its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or interacting with chemical substances.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,5-disulfonic acid: Lacks the amino and hydroxyl groups, making it less versatile in certain applications.
3-Amino-1,5-naphthalenedisulfonic acid: Similar structure but lacks the hydroxyl group, affecting its fluorescent properties.
8-Hydroxy-1,5-naphthalenedisulfonic acid: Lacks the amino group, impacting its reactivity and applications.
Uniqueness: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid is unique due to the presence of both amino and hydroxyl groups, which enhance its fluorescent properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
74832-35-2 |
|---|---|
Molekularformel |
C10H9NO7S2 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
3-amino-8-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
LYHAPFBXMNSTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


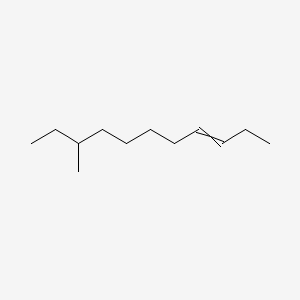
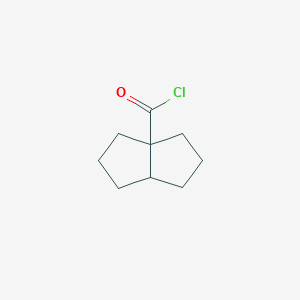

![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)

![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
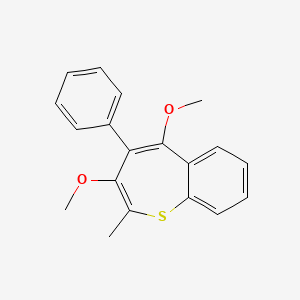
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)

